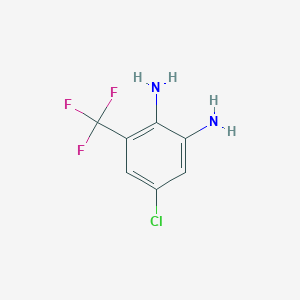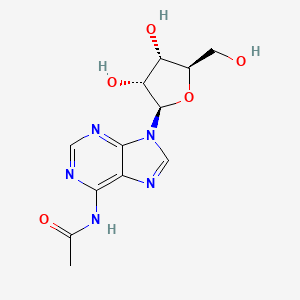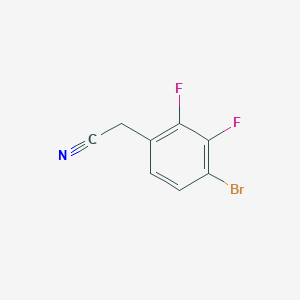
2',4'-Dichlorochalcone
概要
説明
2’,4’-Dichlorochalcone is a derivative of chalcone, a class of flavonoids known for their diverse biological activities. The molecular formula of 2’,4’-Dichlorochalcone is C15H10Cl2O, and it is characterized by the presence of two chlorine atoms at the 2’ and 4’ positions on the phenyl ring .
作用機序
Target of Action
The primary targets of 2’,4’-Dichlorochalcone are the fungal pathogens Fusarium tricinctum and Trichothecium roseum . These pathogens are responsible for various plant diseases worldwide .
Mode of Action
2’,4’-Dichlorochalcone interacts with its targets by inhibiting their growth and pathogenicity . Specifically, it strongly inhibits the mycelial growth and conidial production of these pathogens . It also increases the cell membrane permeability and the accumulation of reactive oxygen species .
Biochemical Pathways
2’,4’-Dichlorochalcone affects the respiration pathway of the targeted pathogens. It significantly inhibits the total respiration rate and activates the cyanide-resistant respiratory pathway in both pathogens . The expression level of AOX, a key enzyme in the cyanide-resistant respiratory pathway, is enhanced .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 2’,4’-Dichlorochalcone are not readily available, the molecular weight of 277.152 Da suggests that it may have good bioavailability, as compounds with a molecular weight under 500 Da typically have better absorption and distribution in the body.
Result of Action
The action of 2’,4’-Dichlorochalcone results in significant molecular and cellular effects. It increases the cell membrane permeability and the accumulation of reactive oxygen species in the targeted pathogens . This leads to a strong inhibition of the mycelial growth and conidial production . Furthermore, it significantly inhibits the expansion of potato dry rot from F. tricinctum and apple rot spot from T. roseum .
Action Environment
生化学分析
Cellular Effects
Some studies have shown that chalcones can have significant effects on various types of cells and cellular processes For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Dosage Effects in Animal Models
It is known that the effects of chalcones can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
準備方法
Synthetic Routes and Reaction Conditions
2’,4’-Dichlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,4-dichlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 2’,4’-Dichlorochalcone are not extensively documented, the Claisen-Schmidt condensation remains the primary synthetic route. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
2’,4’-Dichlorochalcone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chalcone into corresponding epoxides or other oxidized products.
Reduction: Reduction reactions can yield dihydrochalcones or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Medicine: Potential anticancer and anti-inflammatory properties are being explored.
Industry: Can be used in the development of coatings for plant products to control postharvest diseases.
類似化合物との比較
2’,4’-Dichlorochalcone is unique due to the presence of chlorine atoms at specific positions on the phenyl ring, which imparts distinct biological activities. Similar compounds include:
Chalcone: The parent compound with a basic structure of 1,3-diphenyl-2-propen-1-one.
2’,4’-Dimethoxychalcone: Similar structure but with methoxy groups instead of chlorine atoms.
Fluorinated Chalcones: Chalcones with fluorine atoms, exhibiting different biological activities.
These compounds share a common chalcone backbone but differ in their substituents, leading to variations in their biological and chemical properties.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHZJRXLVQTYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327155 | |
| Record name | 2',4'-dichlorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19738-89-7 | |
| Record name | 2',4'-dichlorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B3031142.png)

![2-[(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B3031145.png)
![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3031147.png)

